molecular formula C10H8ClFO B6306507 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260010-66-9

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B6306507
CAS RN: 1260010-66-9
M. Wt: 198.62 g/mol
InChI Key: VPHGZGQWUYGBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a colorless crystalline solid with a molecular weight of 201.55 g/mol. It is an organic compound with a unique structure consisting of a seven-membered ring, containing six carbon atoms and one nitrogen atom, and two hydrogens attached to the ring. The compound is of interest to scientists due to its potential for use in a variety of applications. Synthesis of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is relatively straightforward, and its unique structure makes it attractive for a variety of research applications.

Scientific Research Applications

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is of interest to scientists due to its potential for use in a variety of research applications. It has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of certain drugs. It has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs and in the synthesis of nucleotides. In addition, it has been used as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription.

Mechanism of Action

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2C19, dihydrofolate reductase, and topoisomerase II. In addition, it has been shown to inhibit the growth of certain tumor cell lines.

Advantages and Limitations for Lab Experiments

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it attractive for a variety of research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and other compounds on the body.
The main limitation of 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is its potential toxicity. It has been shown to be toxic to certain cell lines, and should be used with caution in laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving 7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. One potential direction is to further investigate its potential toxicity and its effects on different cell lines. Additionally, further research could be done to explore its potential for use in drug development, as well as its potential for use as a diagnostic tool. Additionally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds. Finally, further research could be done to explore its potential for use in the synthesis of other compounds, such as drugs and other organic compounds.

Synthesis Methods

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one can be synthesized through a two-step process involving the reaction of 1,2-dichloro-4-fluoro-benzene with sodium hydroxide to form the intermediate 1,2-dichloro-3,4-dihydronaphthalen-1(2H)-one, followed by the reaction of the intermediate with chlorine gas to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0°C. The reaction is complete after 1-2 hours.

properties

IUPAC Name

7-chloro-6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHGZGQWUYGBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one

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